molecular formula C12H23NO4 B2884732 (4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate CAS No. 1264520-06-0

(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

Cat. No. B2884732
CAS RN: 1264520-06-0
M. Wt: 245.319
InChI Key: JVGUACRTSCOTQB-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate” is a chemical compound with the CAS Number: 1264520-06-0 . It has a molecular weight of 245.32 and its IUPAC name is tert-butyl (4S,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 245.32 . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results .

Scientific Research Applications

Synthesis and Peptide Synthesis Applications

  • The compound is utilized in the synthesis of D-ribo-phytosphingosine , showcasing an innovative approach involving microwave-enhanced cross metathesis as a key step in chain elongation, demonstrating its utility in complex organic synthesis processes (Lombardo et al., 2006).
  • It has been applied in the synthesis of glutamic acid and glutamine peptides , acting as inhibitors against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), indicating its potential role in developing antiviral agents (Sydnes et al., 2006).
  • Research on 2-Alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids underscores its importance in peptide synthesis, providing insights into the mechanisms and efficiencies of carbodiimide-mediated reactions (Benoiton et al., 1981).

Pharmacological and Biological Activity

  • Studies have explored its derivatives for antibacterial activities , highlighting the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives and their enhanced antibacterial effects against various bacterial strains, suggesting potential applications in antibacterial drug development (Song et al., 2009).
  • Another application involves the highly stereoselective hydroformylation of a related oxazoline derivative, leading to the synthesis of important intermediates for homochiral amino acid derivatives, showcasing its role in creating synthetically valuable compounds (Kollár & Sándor, 1993).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .

properties

IUPAC Name

tert-butyl (4S,5R)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGUACRTSCOTQB-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.